3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
CAS No.: 1797871-15-8
Cat. No.: VC5904315
Molecular Formula: C21H23BrN2O3
Molecular Weight: 431.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797871-15-8 |
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Molecular Formula | C21H23BrN2O3 |
Molecular Weight | 431.33 |
IUPAC Name | 3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Standard InChI | InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25) |
Standard InChI Key | MWCLGCRGRTUXHL-UHFFFAOYSA-N |
SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Introduction
Chemical Structure and Functional Group Analysis
The compound 3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide features a multifaceted structure with distinct pharmacophoric elements:
Core Scaffold
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Tetrahydroquinoline moiety: A partially saturated quinoline ring system (1,2,3,4-tetrahydroquinoline) serves as the central scaffold. This structure is prevalent in bioactive molecules due to its ability to interact with hydrophobic pockets in enzymes or receptors .
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2-Methoxyacetyl substitution: At the 1-position of the tetrahydroquinoline, a 2-methoxyacetyl group introduces both electron-donating (methoxy) and hydrogen-bonding (acetyl) functionalities, potentially enhancing target binding affinity.
Substituent Groups
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2-Bromophenyl propanamide chain: A propanamide linker connects the tetrahydroquinoline core to a 2-bromophenyl group. The bromine atom adds steric bulk and electron-withdrawing effects, which may influence metabolic stability and intermolecular interactions .
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Amide bond: The propanamide linkage provides rigidity and participates in hydrogen-bonding networks, a critical feature for molecular recognition in biological systems.
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₂H₂₄BrN₃O₃ |
Molecular Weight | 482.35 g/mol |
LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (Amide NH, tetrahydroquinoline NH) |
Hydrogen Bond Acceptors | 4 (Amide O, two ether O, acetyl O) |
Synthetic Strategies and Reaction Pathways
While no direct synthesis of this compound is documented, plausible routes can be inferred from analogous reactions in the literature .
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine
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3-(2-Bromophenyl)propanoic acid
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Coupling reagents for amide bond formation
Step 1: Synthesis of 1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-7-Amine
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Quinoline reduction: Catalytic hydrogenation of 7-nitroquinoline yields 7-amino-1,2,3,4-tetrahydroquinoline.
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Acylation: Reaction with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) introduces the 2-methoxyacetyl group .
Step 2: Preparation of 3-(2-Bromophenyl)Propanoic Acid
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Friedel-Crafts acylation: Bromobenzene reacts with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to form 3-(2-bromophenyl)propanoic acid.
Step 3: Amide Coupling
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Activation: The carboxylic acid is converted to an acid chloride using oxalyl chloride or thionyl chloride .
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Coupling: Reaction of the acid chloride with the tetrahydroquinoline amine under Schotten-Baumann conditions forms the final amide.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Predicted) |
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1 | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 85% |
2 | 2-Methoxyacetyl chloride, Et₃N, DCM, 0°C→25°C | 78% |
3 | Oxalyl chloride, DMF (cat.), DCM, 1h | 90% |
4 | Et₃N, DCM, 0°C→25°C, 2h | 65% |
Physicochemical and Spectroscopic Characterization
Predicted Spectral Data
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¹H NMR (CDCl₃):
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δ 7.45–7.30 (m, 4H, aromatic H from bromophenyl)
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δ 6.85 (d, J=8.5 Hz, 1H, tetrahydroquinoline H-8)
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δ 4.20 (s, 2H, -OCH₂CO-)
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δ 3.40 (s, 3H, -OCH₃)
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LC-MS: [M+H]⁺ m/z 483.3 (calc. 482.35)
Solubility and Stability
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Solubility: Moderate solubility in DMSO (>10 mM), poor aqueous solubility (<0.1 mg/mL at pH 7.4).
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond.
Challenges and Future Research Directions
Synthetic Optimization
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Stereochemical control: The tetrahydroquinoline core may require asymmetric synthesis to isolate bioactive enantiomers.
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Green chemistry approaches: Replace halogenated solvents (e.g., DCM) with safer alternatives in coupling steps .
Target Validation
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume